molecular formula C17H19F2N5O B5423484 N-(2,6-difluoro-3-methoxybenzyl)-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(2,6-difluoro-3-methoxybenzyl)-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5423484
M. Wt: 347.4 g/mol
InChI Key: IIEFZFBHUAOUJW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of multiple functional groups and a heterocyclic core. The pyrazolo[3,4-d]pyrimidine core is a fused ring system containing two nitrogen atoms . The 2,6-difluoro-3-methoxybenzyl group would add additional complexity to the structure .


Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The presence of the pyrazolo[3,4-d]pyrimidine core and various substituents would likely influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the presence of various functional groups would influence properties such as its solubility, melting point, and reactivity .

Properties

IUPAC Name

N-[(2,6-difluoro-3-methoxyphenyl)methyl]-1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N5O/c1-4-5-14-22-16(11-9-21-24(2)17(11)23-14)20-8-10-12(18)6-7-13(25-3)15(10)19/h6-7,9H,4-5,8H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEFZFBHUAOUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2C=NN(C2=N1)C)NCC3=C(C=CC(=C3F)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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